Ethyl 6-ethoxypyridine-2-carboxylate
Description
Ethyl 6-ethoxypyridine-2-carboxylate is a pyridine derivative featuring an ethoxy group at the 6-position and an ethyl ester moiety at the 2-position. Pyridine-based compounds are widely explored in pharmaceutical and agrochemical research due to their versatility in drug design, acting as scaffolds for bioactive molecules. The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller substituents, influencing pharmacokinetic properties .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-ethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWWVNHYUXVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693822 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890655-74-0 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of ethyl 6-ethoxypyridine-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions. For instance, its binding to ERK can inhibit its kinase activity, thereby reducing the phosphorylation of downstream targets. This inhibition can result in altered gene expression patterns, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. For example, its interaction with enzymes in the MAPK/ERK pathway can influence the production of key signaling molecules, thereby modulating cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm via specific transporters, where it can interact with target enzymes and proteins. Its distribution within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its subcellular localization can also influence its interactions with other biomolecules, thereby modulating its overall effects on cellular function.
Biological Activity
Ethyl 6-ethoxypyridine-2-carboxylate (CAS Number: 890655-74-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
This compound has the molecular formula and a molecular weight of approximately 195.21 g/mol. The compound features a pyridine ring substituted with an ethoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 890655-74-0 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| LogP | 1.657 |
| PSA (Polar Surface Area) | 48.42 Ų |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent. For example, it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli in vitro.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antichlamydial Activity : Research has identified compounds structurally related to this compound that exhibit selective activity against Chlamydia trachomatis, highlighting its potential in developing targeted therapies for chlamydial infections .
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets:
- Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction : The pyridine ring may interact with nucleic acids, affecting their structure and function, which is crucial for cellular processes.
Case Studies
Several case studies have explored the applications of this compound in various fields:
- Synthesis of Antimicrobial Agents : A study investigated the synthesis of derivatives based on this compound and evaluated their antimicrobial properties against multiple pathogens. The results indicated that modifications to the ethoxy group enhanced antibacterial efficacy.
- Anti-inflammatory Research : Another case study focused on the anti-inflammatory potential of this compound in animal models. The findings suggested that it significantly reduced inflammation markers compared to control groups, supporting further exploration in therapeutic applications.
- Enzyme Inhibition Studies : Research aimed at understanding the inhibitory effects on specific enzymes revealed that this compound could serve as a lead compound for developing enzyme inhibitors relevant in metabolic diseases.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine-2-carboxylate Derivatives
Pharmacological and Chemical Reactivity
- Ethyl 6-methylpyridine-2-carboxylate : Pharmacological studies highlight its role in modulating biological targets, likely due to the methyl group’s electron-donating effect, which enhances stability in metabolic pathways .
- Ethyl 6-acetylpyridine-2-carboxylate : The acetyl group (electron-withdrawing) may reduce electron density at the pyridine ring, affecting binding affinity to enzymes or receptors. Its use in pharmaceutical intermediates suggests utility in synthesizing acetylated prodrugs .
In contrast, this compound’s ethoxy group balances lipophilicity and steric bulk, which could improve membrane permeability and metabolic resistance compared to methyl or acetyl analogs.
Preparation Methods
Esterification of 6-Ethoxypyridine-2-carboxylic Acid
One classical approach is the esterification of 6-ethoxypyridine-2-carboxylic acid with ethanol under acidic conditions:
- Starting Material: 6-Ethoxypyridine-2-carboxylic acid
- Reagents: Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux with removal of water to drive esterification
- Outcome: Formation of this compound
This method relies on the availability of the acid precursor, which itself can be synthesized via selective substitution or directed metalation reactions on pyridine-2-carboxylic acid derivatives.
Directed Ortho Metalation (DoM) Followed by Electrophilic Substitution
Directed ortho metalation (DoM) is a powerful synthetic tool for functionalizing pyridines regioselectively:
- Step 1: Metalation of pyridine-2-carboxylate derivatives using strong bases (e.g., lithium diisopropylamide) directed by the ester group
- Step 2: Electrophilic substitution at the 6-position with an ethoxy source (e.g., ethyl halides or ethoxy electrophiles)
- Step 3: Quenching and work-up to isolate the ethoxy-substituted product
This method offers high regioselectivity and can be combined with subsequent esterification if starting from the acid form.
Nucleophilic Aromatic Substitution on 6-Halopyridine-2-carboxylate Esters
An alternative synthetic route involves nucleophilic aromatic substitution (SNAr) on 6-halogenated pyridine-2-carboxylate esters:
- Starting Material: Ethyl 6-chloropyridine-2-carboxylate
- Reagents: Sodium ethoxide or potassium ethoxide as nucleophile
- Conditions: Heating in polar aprotic solvents (e.g., DMF or DMSO)
- Mechanism: The ethoxide ion displaces the chlorine at the 6-position via SNAr
- Outcome: this compound
This method is efficient and commonly used in heterocyclic chemistry for introducing alkoxy groups at activated positions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Recent advances utilize palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling for the preparation of substituted pyridines:
- Step 1: Preparation of boronic ester or boronic acid derivatives of 6-ethoxypyridine-2-carboxylate precursors
- Step 2: Coupling with appropriate aryl or alkoxy halides under Pd catalysis
- Catalysts: Pd(dppf)Cl2, PdXPhosG2, or Pd/C with suitable bases (K3PO4, K2CO3)
- Conditions: Heating in solvent mixtures like 1,4-dioxane/water under inert atmosphere
- Outcome: Formation of the ethoxy-substituted pyridine ester with high yields
This method allows for modular synthesis and late-stage functionalization, providing access to diverse analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid Esterification | 6-Ethoxypyridine-2-carboxylic acid | Ethanol, acid catalyst, reflux | Simple, classical method | Requires acid precursor |
| Directed Ortho Metalation (DoM) | Pyridine-2-carboxylate derivatives | Strong base (LDA), ethoxy electrophile | High regioselectivity | Sensitive to reaction conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Ethyl 6-chloropyridine-2-carboxylate | Sodium/potassium ethoxide, polar solvent | Efficient, direct substitution | Requires halogenated precursor |
| Pd-Catalyzed Cross-Coupling | Boronic esters/acids and halides | Pd catalysts, bases, heating | Modular, high yield, versatile | Requires expensive catalysts |
Research Findings and Optimization Notes
- The SNAr method on ethyl 6-chloropyridine-2-carboxylate is widely reported as a practical and scalable route with good yields and straightforward purification.
- Directed ortho metalation offers regioselectivity but demands careful control of temperature and stoichiometry to avoid side reactions or over-metalation.
- Transition metal-catalyzed methods, though more complex, enable the introduction of various substituents and are compatible with sensitive functional groups.
- Esterification reactions are generally high yielding but depend on the availability of the acid intermediate and require removal of water to drive equilibrium.
Q & A
Q. How can the structure of Ethyl 6-ethoxypyridine-2-carboxylate be experimentally confirmed?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
-
NMR Spectroscopy : Use - and -NMR to identify functional groups (e.g., ethoxy and ester carbonyl signals). Compare chemical shifts with similar pyridine derivatives .
-
X-ray Crystallography : Employ programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and ring conformation. For non-planar rings, apply Cremer-Pople puckering parameters to quantify deviations .
-
Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to match the formula .
- Key Tools :
| Technique | Application | Software/Tool |
|---|---|---|
| NMR | Functional group analysis | Bruker TopSpin |
| X-ray | 3D structure refinement | SHELXL |
| MS | Molecular weight validation | HRMS |
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation exposure. Install safety showers and eyewash stations .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use vapor respirators if ventilation is insufficient .
- Risk Assessment : Assume toxicity based on structurally similar compounds (e.g., pyridine derivatives). Conduct acute toxicity assays (e.g., in vitro cytotoxicity on cell lines) as preliminary screening .
- Waste Disposal : Follow institutional guidelines for organic solvents. Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring .
-
Reaction Pathway Simulation : Use ORCA to model transition states and activation energies for ethoxy group substitution. Compare with experimental kinetic data .
-
Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity on reaction rates .
- Example Workflow :
1. Geometry optimization → 2. Fukui index calculation → 3. Transition state search → 4. Solvent effect analysis
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
-
Data Validation : Cross-reference NMR/IR data across multiple sources (e.g., Reaxys, SciFinder). Check for solvent effects (e.g., DMSO vs. CDCl shifts) .
-
Independent Synthesis : Reproduce the compound using published protocols (e.g., esterification of 6-ethoxypyridine-2-carboxylic acid) to verify spectral profiles .
-
Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For crystalline derivatives, perform single-crystal X-ray diffraction to unambiguously assign connectivity .
- Case Study :
If -NMR shows unexpected splitting in the ethoxy group:
- Case Study :
-
Check for rotational restriction (e.g., steric hindrance) via variable-temperature NMR.
-
Compare with X-ray torsional angles to confirm conformational locking .
Q. How can conformational analysis improve the design of this compound derivatives for catalytic applications?
- Methodological Answer :
-
Cremer-Pople Parameters : Quantify ring puckering using crystallographic data. A higher puckering amplitude () indicates greater distortion, which may influence metal coordination in catalysis .
-
Dynamic NMR Studies : Monitor ring-flipping kinetics to assess flexibility. Rigid conformers (e.g., boat forms) enhance stereoselectivity in asymmetric catalysis .
-
DFT-MD Simulations : Perform molecular dynamics to predict stable conformers under reaction conditions (e.g., solvent, temperature) .
- Design Table :
| Derivative Modification | Expected Conformational Impact | Catalytic Application |
|---|---|---|
| Substituent at C-4 | Increased puckering () | Chiral ligand design |
| Electron-withdrawing groups | Planar ring stabilization | Lewis acid catalysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
